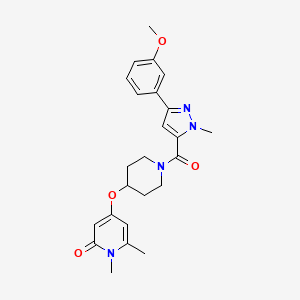

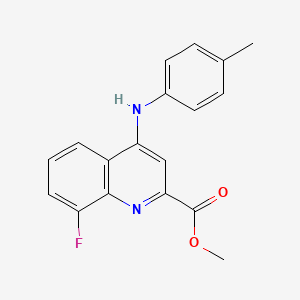

Methyl 8-fluoro-4-(p-tolylamino)quinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, including those related to Methyl 8-fluoro-4-(p-tolylamino)quinoline-2-carboxylate, often involves complex reaction sequences that yield fluorinated quinolines with specific functional groups. One method described the synthesis of fluorescent quinoline derivatives through condensation and subsequent reactions leading to the formation of the target compound (Gracheva, Kovel'man, & Tochilkin, 1982). Another approach involved a multi-step synthesis starting from aldimines to obtain fluorinated quinoline derivatives (Méndez & Kouznetsov, 2002).

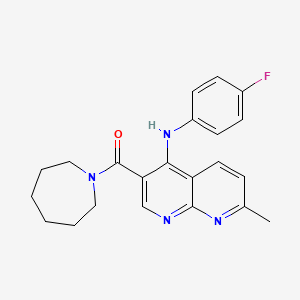

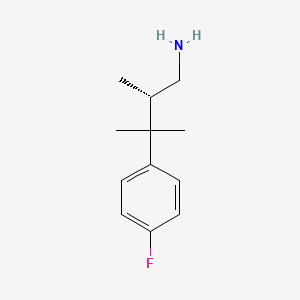

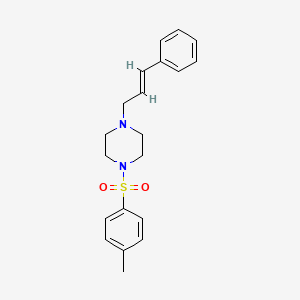

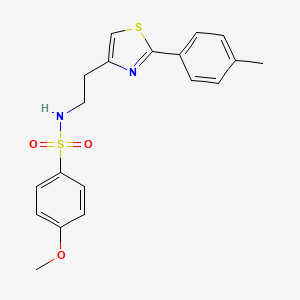

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives reveals the influence of substituents on the quinoline core. Studies have focused on elucidating the structure-activity relationships, highlighting how specific functional groups impact the chemical and physical properties of these compounds. For instance, the presence of fluorine atoms significantly affects the molecule's reactivity and interaction capabilities (Fatma, Bishnoi, & Verma, 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including nucleophilic addition, cyclization, and substitution, to introduce or modify functional groups. These reactions are crucial for the synthesis of targeted derivatives with desired chemical properties for potential applications in medicinal chemistry and other fields (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. The introduction of fluorine atoms and other substituents alters these properties, affecting the compound's behavior in different environments and its suitability for various applications (Stanovnik, Bratušek, Rečnik, Svete, & Meden, 2003).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are key factors in determining the utility of quinoline derivatives. Studies on the chemical properties focus on understanding how modifications to the quinoline core affect its potential as a pharmacological agent or in other chemical applications. The synthesis and modification processes often aim to enhance specific desirable chemical properties while minimizing undesired reactivity (Matarrese, Moresco, Cappelli, Anzini, Vomero, Simonelli, Verza, Magni, Sudati, Soloviev, Todde, Carpinelli, Kienle, Fazio, 2001).

Aplicaciones Científicas De Investigación

Synthesis and Drug Development

The compound Methyl 8-fluoro-4-(p-tolylamino)quinoline-2-carboxylate, as a quinoline derivative, plays a pivotal role in the synthesis and development of new pharmaceutical compounds. Quinoline derivatives have been developed for their antibacterial abilities, with certain compounds showing potential activity against different micro-organisms. This showcases the compound's relevance in creating new antibacterial agents (Valluri et al., 2017). Additionally, quinoline derivatives, including those similar to this compound, have been identified for their efficient fluorescence properties, which are widely utilized in biochemistry and medicine for studying various biological systems, highlighting their importance in biomedical research (Aleksanyan & Hambardzumyan, 2013).

Advanced Materials and Chemical Synthesis

The compound is also crucial in the development of advanced materials. Its derivatives have been applied in creating novel fluorophores for bioimaging applications, illustrating the compound's versatility beyond pharmaceuticals. These fluorophores based on quinoline derivatives are promising for DNA fluorophores, antioxidants, and radioprotectors, indicating a broad spectrum of applications in both research and clinical settings (Aleksanyan & Hambardzumyan, 2013).

Antitumor and Antimicrobial Applications

Research has been conducted on the synthesis of novel fluorine-bearing quinoline derivatives, showcasing the antitumor and antimicrobial potential of these compounds. Such studies indicate that this compound and its derivatives could be key to developing new antitumor agents and antimicrobial solutions, addressing critical needs in cancer treatment and infection control (Makki, Bakhotmah, & Abdel-Rahman, 2012).

Neurodegenerative Disease Research

In the context of neurodegenerative diseases, derivatives of quinoline compounds have been explored for their ability to target amyloid β in Alzheimer's disease, providing a foundation for developing treatments that could potentially slow or halt the progression of this devastating condition (Villemagne et al., 2017).

Mecanismo De Acción

Quinolines

are a class of organic compounds with a heterocyclic aromatic ring structure, which have been used in medicinal chemistry due to their wide range of biological activities . They are known to exhibit antibacterial, antineoplastic, and antiviral activities . The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of fluorinated compounds .

Mode of Action

The mode of action of quinolines can vary widely depending on the specific compound and its targets. Some quinolines work by inhibiting enzyme activity, while others may interact with DNA or other cellular components .

Biochemical Pathways

Quinolines can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetics of quinolines can vary widely depending on their specific chemical structure .

Result of Action

Quinolines can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action of quinolines can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 8-fluoro-4-(4-methylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-11-6-8-12(9-7-11)20-15-10-16(18(22)23-2)21-17-13(15)4-3-5-14(17)19/h3-10H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGILGSWLRIMULL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496348.png)

![N-(2-fluorophenyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2496353.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)

![{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2496359.png)

![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid](/img/structure/B2496361.png)

![5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline](/img/structure/B2496365.png)

![3-[(3-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)